molecular formula C17H18N4O3 B2712091 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide CAS No. 1396866-93-5

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide

Cat. No.: B2712091
CAS No.: 1396866-93-5
M. Wt: 326.356
InChI Key: XFBMFXJTPUTHOZ-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide is a useful research compound. Its molecular formula is C17H18N4O3 and its molecular weight is 326.356. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Researchers have been focused on the synthesis and characterization of derivatives and analogs related to this compound, exploring their chemical properties and potential applications. For instance, the synthesis of dihydropyridazinone cardiotonics has been examined, highlighting the discovery of potent inotropic activity in specific analogs, demonstrating the chemical's utility in the development of cardiac therapeutics (Robertson et al., 1986). Moreover, the exploration of amino acid derivatives and their synthesis has been conducted, revealing new naphthalene derivatives with significant anti-HIV activity (Hamad et al., 2010), showcasing the compound's relevance in antiviral research.

Biological Activity

The biological effects and potential applications of acetamide and its derivatives have been a subject of extensive study, offering insights into their toxicological profiles and potential for therapeutic use. Kennedy (2001) provides an update on the biological effects of acetamide and its mono and dimethyl derivatives, indicating continuous interest in these chemicals due to their commercial importance and biological implications (Kennedy, 2001).

Antioxidant and Antimicrobial Activities

Novel compounds synthesized from this chemical have been evaluated for their antioxidant and antibacterial activities, suggesting a promising avenue for the development of new antimicrobial agents. Ahmad et al. (2010) synthesized N'-arylmethylidene derivatives that demonstrated potential anti-oxidant and anti-bacterial activities (Ahmad et al., 2010), pointing towards the compound's utility in creating new therapeutic agents with antimicrobial properties.

Molecular Docking and Drug Development

The compound and its derivatives have also been subjects in molecular docking studies aimed at understanding their binding affinity towards specific biological targets, aiding in the design of drugs with improved efficacy. Nikalje et al. (2015) synthesized novel thiazolidinone derivatives and evaluated them for anti-inflammatory activity, incorporating molecular docking to assess their potential as anti-inflammatory agents (Nikalje et al., 2015).

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-10-14(11(2)24-20-10)8-16(22)18-9-15-12-6-4-5-7-13(12)17(23)21(3)19-15/h4-7H,8-9H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBMFXJTPUTHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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